molecular formula C12H9ClO B6326739 2-(3-Chlorophenyl)phenol, 95% CAS No. 249291-09-6

2-(3-Chlorophenyl)phenol, 95%

Cat. No. B6326739
CAS RN: 249291-09-6
M. Wt: 204.65 g/mol
InChI Key: OIBKYECEAHDLBJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)phenol, 95% (2CPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a slightly musty odor. It is soluble in many organic solvents, including ethanol, methanol, and acetone. 2CPP has a wide variety of applications in various industries, ranging from pharmaceuticals to cosmetics. In the laboratory, it is used as a reagent in various organic synthesis reactions.

Mechanism of Action

2-(3-Chlorophenyl)phenol, 95% is an aromatic compound with a phenolic group. The phenolic group is a nucleophilic center and can undergo nucleophilic aromatic substitution reactions with other nucleophiles. In the presence of a base, such as sodium hydroxide, the phenolic group can react with a nucleophile, such as an alcohol, to yield a substitution product.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that it can act as an antioxidant, scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation. In addition, 2-(3-Chlorophenyl)phenol, 95% has been shown to inhibit the growth of various types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(3-Chlorophenyl)phenol, 95% is a versatile reagent for use in organic synthesis reactions. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable, making it suitable for long-term storage. However, it is slightly toxic and should be handled with care. In addition, it is a strong acid, which can cause corrosion of laboratory equipment if not handled properly.

Future Directions

2-(3-Chlorophenyl)phenol, 95% has a wide variety of applications in scientific research and industry. In the future, it could be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs and antifungals. It could also be used in the synthesis of new polymers or other materials. In addition, further research could be conducted to explore its potential as an antioxidant, as well as its potential to inhibit the growth of cancer cells.

Synthesis Methods

2-(3-Chlorophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium hydroxide in ethanol. The reaction proceeds via a nucleophilic aromatic substitution, yielding 2-(3-Chlorophenyl)phenol, 95% as the product. Other methods of synthesis include the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium hydroxide in methanol, the reaction of 3-chloro-2-hydroxybenzaldehyde and potassium hydroxide in ethanol, and the reaction of 3-chloro-2-hydroxybenzaldehyde and sodium ethoxide in ethanol.

Scientific Research Applications

2-(3-Chlorophenyl)phenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 2-phenyl-3-chlorophenol, 2-chloro-3-phenylphenol, and 2-chloro-3-phenylbenzene. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of various other compounds. In addition, 2-(3-Chlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungals.

properties

IUPAC Name

2-(3-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKYECEAHDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602527
Record name 3'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)phenol

CAS RN

249291-09-6
Record name 3'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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